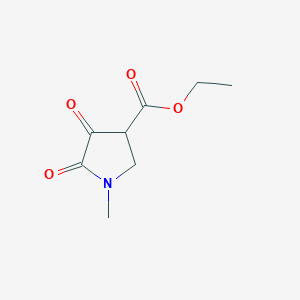
3,4-Dichloro-2,6-dinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2,6-dinitrophenol is an organic compound with the molecular formula C6H2Cl2N2O5 . It has a molecular weight of 252.99 g/mol . The compound is composed of two chloro and two nitro groups .
Synthesis Analysis
The synthesis of a high energetic compound 4-diazo-2,6-dinitrophenol was achieved by employing a one-pot facile method from 4-chloro-3,5-dinitroaniline . Another process for the preparation of chloronitroanilines or chloronitrophenols involves chlorinating nitroanilines or nitrophenols in hydrochloric acid .Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-2,6-dinitrophenol was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR, and 15N NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dichloro-2,6-dinitrophenol include a molecular weight of 252.99 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 0 .Wissenschaftliche Forschungsanwendungen
-
Semivolatile Organics Analysis
- Field : Analytical Chemistry
- Application : Nitrophenols are among the most active compounds in semivolatile series. They are notorious for showing low response through adsorption onto active sites in the flow path during analysis .
- Method : The analysis is performed using an Agilent J&W HP-5ms Ultra Inert Capillary GC column with electron impact single quadrupole scanning mass spectrometry .
- Results : The response factor for 2,4-dinitrophenol can fall below the minimum average RF of 0.050 required by USEPA 8270 due to interaction between the analyte and sample flow path .
-
Nucleophilic Aromatic Substitution
- Field : Organic Chemistry
- Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can undergo nucleophilic aromatic substitution reactions. This is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Method : The reaction involves the formation of a Meisenheimer complex, a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons .
- Results : The specific product formed depends on the specific nucleophile and aryl halide used in the reaction .
-
Selective Nitro Reduction
- Field : Organic Chemistry
- Application : Nitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, can be selectively reduced to form amines .
- Method : The reduction is typically carried out using hydrogen sulfide (H2S) in aqueous or alcoholic ammonia .
- Results : The specific nitro group that is reduced can depend on various factors, including the positions of the substituents and the specific reagents used .
-
Synthesis of 2,4-Dinitrophenol
- Field : Organic Chemistry
- Application : A new highly selective method is suggested for synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid .
- Method : The synthesis is carried out in an aqueous-alcoholic medium at the boiling point of the reaction mixture .
- Results : The yield of 2,4-dinitrophenol is as high as 80% .
-
Energy Regulation
- Field : Medicine
- Application : Dinitrophenols, including “3,4-Dichloro-2,6-dinitrophenol”, have been studied for their potential use in regulating energy in the body .
- Method : The mechanism of action involves increasing the metabolic rate and heat production in the body .
- Results : While there is potential for use in weight loss and other medical applications, the safety and efficacy of such treatments are still under investigation .
Eigenschaften
IUPAC Name |
3,4-dichloro-2,6-dinitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)6(11)5(4(2)8)10(14)15/h1,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCOFMWFBMXCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937192 |
Source


|
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2,6-dinitrophenol | |
CAS RN |
1664-10-4 |
Source


|
| Record name | NSC141408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-2,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70937192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,3,4,4a,5,9b-hexahydro-1h-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1296230.png)



![2-[(4-Methylphenyl)amino]ethanol](/img/structure/B1296238.png)








